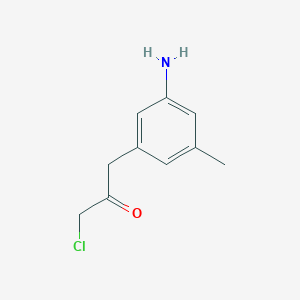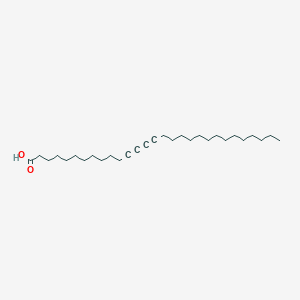![molecular formula C12H17N3O2 B14066740 [(4-Butoxyphenyl)methylideneamino]urea CAS No. 3371-90-2](/img/structure/B14066740.png)
[(4-Butoxyphenyl)methylideneamino]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butoxybenzaldehyde semicarbazone is an organic compound with the molecular formula C12H17N3O2 It is a derivative of semicarbazone, formed by the condensation reaction between 4-butoxybenzaldehyde and semicarbazide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxybenzaldehyde semicarbazone typically involves the reaction of 4-butoxybenzaldehyde with semicarbazide hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at room temperature. The general reaction scheme is as follows:
4-Butoxybenzaldehyde+Semicarbazide Hydrochloride→4-Butoxybenzaldehyde Semicarbazone+Hydrochloric Acid
Industrial Production Methods
While specific industrial production methods for 4-butoxybenzaldehyde semicarbazone are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-Butoxybenzaldehyde semicarbazone can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form amines or hydrazones.
Substitution: It can participate in nucleophilic substitution reactions, especially at the aldehyde group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Amines or hydrazones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Butoxybenzaldehyde semicarbazone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Material Science: It is used in the synthesis of coordination complexes with metals, which have applications in catalysis and material development.
Analytical Chemistry: It is used as a reagent for the identification and quantification of aldehydes and ketones through derivative formation.
Mechanism of Action
The mechanism of action of 4-butoxybenzaldehyde semicarbazone involves its interaction with specific molecular targets. For instance, in medicinal applications, it inhibits enzymes like cathepsin B by binding to the active site and preventing substrate access . This inhibition can lead to reduced tumor growth and metastasis in cancer research.
Comparison with Similar Compounds
Similar Compounds
- 4-Butoxybenzaldehyde thiosemicarbazone
- 4-Butoxybenzaldehyde benzylphenylhydrazone
- 4-Butoxybenzaldehyde N-(4-fluorophenyl)thiosemicarbazone
Uniqueness
4-Butoxybenzaldehyde semicarbazone is unique due to its specific structural features, which confer distinct reactivity and biological activity. Compared to its thiosemicarbazone analogs, it has different binding affinities and inhibitory effects on enzymes .
Conclusion
4-Butoxybenzaldehyde semicarbazone is a versatile compound with significant potential in various scientific fields. Its unique chemical structure and reactivity make it a valuable tool in medicinal chemistry, material science, and analytical chemistry.
Properties
CAS No. |
3371-90-2 |
|---|---|
Molecular Formula |
C12H17N3O2 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
[(4-butoxyphenyl)methylideneamino]urea |
InChI |
InChI=1S/C12H17N3O2/c1-2-3-8-17-11-6-4-10(5-7-11)9-14-15-12(13)16/h4-7,9H,2-3,8H2,1H3,(H3,13,15,16) |
InChI Key |
GADFIULHCSPJFO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=NNC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(8S,9S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B14066664.png)






![10-[3-(Dimethylamino)-2-methylpropyl]-10H-phenothiazin-3-OL](/img/structure/B14066702.png)




![Formamide, N-[2,4-bis(1,1-dimethylethyl)phenyl]-](/img/structure/B14066723.png)

